2-(2,6-Dioxooxan-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxooxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-5(9)1-4-2-6(10)12-7(11)3-4/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOCJDBCZVIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,6 Dioxooxan 4 Yl Acetic Acid
Classical Synthetic Approaches and Precursor Chemistry
Traditional methods for synthesizing the molecular backbone of 2-(2,6-dioxooxan-4-yl)acetic acid rely on established, multi-step reaction sequences and the fundamental chemistry of dicarboxylic acids.
The direct precursor to the target anhydride (B1165640) is propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid or β-carboxyglutaric acid. wikipedia.org A well-established synthesis for this tricarboxylic acid begins with the readily available starting material, fumaric acid. wikipedia.org
Another versatile and conventional route for preparing 3-substituted glutaric acids involves a sequence starting from an appropriate aldehyde. This method utilizes a Knoevenagel condensation followed by a Michael addition. scispace.com For the specific synthesis of propane-1,2,3-tricarboxylic acid, a suitable starting material would be a derivative of glyoxylic acid. The general scheme proceeds as follows:
Knoevenagel Condensation: An aldehyde reacts with two equivalents of a malonic ester, such as diethyl malonate. scispace.com
Michael Addition: The initial product of the Knoevenagel condensation undergoes a Michael addition with a second molecule of the malonic ester. scispace.com
Hydrolysis and Decarboxylation: The resulting tetraester intermediate is subjected to acidic hydrolysis, which cleaves the ester groups and induces decarboxylation, ultimately yielding the desired 3-substituted glutaric acid. scispace.com
Citric acid, a bio-based commodity chemical, also serves as a starting point for producing related glutaric anhydride structures. asianpubs.org For instance, citric acid can be converted to 1,3-acetonedicarboxylic acid through oxidative decarboxylation, which can then be transformed into its corresponding anhydride, a related structural analog. google.com
Table 1: General Conventional Synthesis for 3-Substituted Glutaric Acids
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehyde, Diethyl Malonate, AlCl₃ (cat.), Room Temp | Alkylidene Dimalonate |
| 2 | Michael Addition | (In situ with step 1) | Tetraethyl Propane Tetracarboxylate |
| 3 | Hydrolysis & Decarboxylation | Strong Acid (e.g., HCl), Heat | 3-Substituted Glutaric Acid |
The formation of the 2,6-dioxooxane ring, a cyclic anhydride, is a critical step achieved through the intramolecular dehydration of the corresponding dicarboxylic acid precursor. For this compound, this involves the cyclization of propane-1,2,3-tricarboxylic acid.
The most direct and classical method is the thermal dehydration of the dicarboxylic acid. This process typically requires heating the acid to high temperatures (e.g., 250–280 °C), which causes the elimination of a water molecule to form the stable six-membered anhydride ring. google.comyoutube.com
A more common and less energy-intensive variation involves using a chemical dehydrating agent. Heating the dicarboxylic acid with an excess of acetic anhydride is a widely used laboratory procedure for preparing cyclic anhydrides. prepchem.com The acetic anhydride reacts with the eliminated water, driving the equilibrium towards the product.
Table 2: Comparison of Classical Cyclization Methods
| Method | Reagents | Typical Temperature | Notes |
|---|---|---|---|
| Thermal Dehydration | None (Neat) | 250–280 °C | High energy input required; risk of decomposition. google.com |
| Chemical Dehydration | Acetic Anhydride | Reflux | Common laboratory method; excess reagent required. prepchem.com |
| Acid Catalysis | Sulfuric Acid | 150–200 °C | Lower temperature than thermal method, but uses corrosive acid. google.com |
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry offers more efficient, selective, and environmentally benign alternatives to classical methods. These advanced strategies focus on the use of catalysts, the control of stereochemistry, and the application of green chemistry principles.
Catalysis plays a pivotal role in improving the synthesis of cyclic anhydrides. For the cyclization step, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can be employed to lower the activation energy, allowing the dehydration to occur at significantly lower temperatures (150–200 °C) compared to purely thermal methods. google.com
More advanced catalytic systems have been developed for even milder conditions. One such robust system utilizes a catalyst generated in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate (B1257347) (e.g., Boc₂O) to achieve high yields of cyclic anhydrides from dicarboxylic acids. researchgate.net
A cutting-edge approach involves the direct C–H activation and carbonylation of aliphatic acids. A palladium(II) catalyst, enabled by a specific bidentate ligand, can mediate the β-C(sp³)–H carbonylation of a carboxylic acid using molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source. nih.gov This reaction directly installs the second carboxyl group and forms the cyclic anhydride in one transformative step, representing a highly efficient and atom-economical pathway. nih.gov
The this compound molecule possesses a stereocenter at the C4 position of the oxane ring. Achieving enantiomeric purity is crucial for applications where specific stereoisomers have distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer selectively.
A primary strategy for this is the desymmetrization of a prochiral precursor. In this context, a 3-substituted glutaric anhydride, which is prochiral, can be opened asymmetrically using a chiral reagent or catalyst. For example, the asymmetric methanolysis of a 3-substituted glutaric anhydride, often mediated by chiral catalysts or enzymes (like lipases), can yield a chiral hemiester with high enantiomeric excess. nih.gov This hemiester can then be carried forward to the desired product.
Another powerful approach is to establish the stereocenter during the formation of the glutaric acid backbone. This can be achieved through a chiral Michael addition reaction, where a nucleophile adds to an α,β-unsaturated system in the presence of a chiral catalyst or with a chiral auxiliary attached to the substrate. nih.gov
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be evaluated and improved through this lens.
Atom Economy : This principle favors reactions that incorporate the maximum amount of starting material into the final product. acs.org Direct catalytic C-H carbonylation exhibits high atom economy, whereas classical methods involving protecting groups or stoichiometric dehydrating agents like acetic anhydride are less efficient, as they generate byproducts. nih.govresearchgate.net
Catalysis over Stoichiometric Reagents : The use of catalytic methods for cyclization (e.g., MgCl₂ or Pd(II) catalysis) is inherently greener than using stoichiometric amounts of dehydrating agents like acetic anhydride, as it reduces waste and allows for milder reaction conditions. researchgate.netacs.org
Use of Renewable Feedstocks : Synthesizing the precursor acid from bio-based sources like citric acid or carbohydrates represents a significant green advantage over petroleum-based starting materials. asianpubs.orggoogle.com
Designing Safer Chemicals and Processes : Modern catalytic methods that operate under mild conditions with less hazardous reagents are preferable to high-temperature thermal processes or those requiring corrosive acids like fuming sulfuric acid. google.comresearchgate.net For instance, a green synthesis of glutaric acid has been developed using hydrogen peroxide as an oxidant with a tungstic acid catalyst. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Large-Scale Synthesis and Optimization for Research Applications
The production of this compound in substantial quantities for research purposes necessitates a synthetic strategy that is both efficient and scalable. The most viable approach is the dehydration of 3-carboxymethyl-glutaric acid. This transformation can be achieved through several methods, with the choice often depending on factors such as scale, cost, and available equipment.
One of the most direct methods for preparing glutaric anhydrides is through thermal dehydration of the corresponding dicarboxylic acid. libretexts.org This process involves heating the diacid to induce an intramolecular cyclization, which results in the elimination of a water molecule to form the stable six-membered anhydride ring. To enhance the energy efficiency of this method, catalytic amounts of a strong acid, such as a sulfonic acid, can be employed. This allows the reaction to proceed at significantly lower temperatures while maintaining high yields.
Alternatively, chemical dehydrating agents can be utilized. Acetic anhydride is a common reagent for this purpose, reacting with the dicarboxylic acid to form the desired cyclic anhydride. prepchem.comorgsyn.org Following the reaction, the excess acetic anhydride and acetic acid byproduct are typically removed by distillation. More contemporary methods might involve the use of reagents like oxalyl chloride in the presence of a catalyst such as triphenylphosphine (B44618) oxide, which can facilitate the dehydration under milder conditions. nih.gov
For large-scale production, a process involving the heating of the substituted glutaric acid, either with or without a sulfonic acid catalyst, is often preferred due to its cost-effectiveness and operational simplicity. google.com The use of an organic solvent that forms an azeotrope with water can also facilitate the removal of the water byproduct, driving the reaction to completion. google.com
Optimization of the large-scale synthesis would focus on several key parameters:
Catalyst Selection and Loading: Identifying the most effective and economical catalyst is crucial. While sulfuric acid is effective, solid-supported acid catalysts could offer advantages in terms of simplified removal and recycling. The optimal loading would be determined to ensure a high reaction rate without leading to side reactions or purification challenges.
Reaction Temperature and Time: These parameters are interdependent and would be optimized to ensure complete conversion of the starting material while minimizing energy consumption and preventing thermal degradation of the product.
Water Removal: Efficient removal of water is essential to drive the equilibrium towards the anhydride product. On a large scale, azeotropic distillation is a common and effective technique.
Purification: The final purity of the product is critical for research applications. Purification strategies would likely involve crystallization from an appropriate solvent system to remove any unreacted starting material or byproducts. prepchem.com Filtration may also be employed to remove any solid catalysts or salts. orgsyn.org
The following tables provide a comparative overview of potential synthetic methods and key optimization parameters for the large-scale synthesis of this compound, based on established procedures for related compounds.
Table 1: Comparison of Synthetic Methods for Glutaric Anhydride Formation
| Dehydration Method | Reagents/Catalysts | Typical Temperature | Advantages | Disadvantages |
| Thermal Dehydration | None | 250-280 °C | Simple, no additional reagents required. google.com | High energy consumption, potential for thermal degradation. |
| Catalytic Thermal Dehydration | Sulfonic acids (e.g., p-toluenesulfonic acid, sulfuric acid) | 150-200 °C | Lower reaction temperature, energy saving. google.com | Catalyst removal may be required. |
| Chemical Dehydration | Acetic Anhydride | Reflux | Effective for various substituted glutaric acids. prepchem.com | Requires removal of excess reagent and acetic acid byproduct. |
| Chemical Dehydration | Oxalyl Chloride/Triphenylphosphine Oxide | Mild Conditions | High yields under gentle conditions. nih.gov | Higher reagent cost, potential for gaseous byproducts. |
Table 2: Key Parameters for Optimization of Large-Scale Synthesis
| Parameter | Focus of Optimization | Desired Outcome |
| Starting Material Purity | Purity of 3-carboxymethyl-glutaric acid | Minimize side reactions and simplify final purification. |
| Catalyst Loading | Molar ratio of catalyst to substrate | Maximize reaction rate while minimizing cost and downstream processing. |
| Reaction Temperature | Temperature profile of the reaction | Achieve complete conversion in the shortest time without product degradation. |
| Solvent Choice | Use of azeotropic solvent (e.g., toluene) | Efficient removal of water to drive the reaction to completion. google.com |
| Purification Method | Crystallization solvent and conditions | High purity and yield of the final product. |
| Waste Stream Management | Recovery and recycling of solvents and catalysts | Environmentally responsible and cost-effective process. |
Reactivity and Mechanistic Studies of 2 2,6 Dioxooxan 4 Yl Acetic Acid
Reactions of the Anhydride (B1165640) Moiety
The six-membered anhydride ring is expected to be the primary site of reactivity, particularly with nucleophilic reagents. The carbonyl carbons of the anhydride are electrophilic and susceptible to attack.
Nucleophilic Ring-Opening Reactions with Various Reagents
The anhydride ring is anticipated to readily open upon treatment with a range of nucleophiles. This reaction is a type of nucleophilic acyl substitution. For instance, hydrolysis with water would be expected to yield the corresponding dicarboxylic acid, 3-(carboxymethyl)glutaric acid. Similarly, alcoholysis with an alcohol (e.g., methanol (B129727) or ethanol) would likely produce a monoester derivative. Aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines, is expected to yield the corresponding monoamide.
Table 1: Predicted Products of Nucleophilic Ring-Opening of 2-(2,6-Dioxooxan-4-yl)acetic Acid
| Nucleophilic Reagent | Predicted Product |
| Water (H₂O) | 3-(Carboxymethyl)glutaric acid |
| Methanol (CH₃OH) | 4-Methoxycarbonyl-3-(carboxymethyl)butanoic acid or 5-methoxy-5-oxo-3-(carboxymethyl)pentanoic acid |
| Ammonia (NH₃) | 4-Carbamoyl-3-(carboxymethyl)butanoic acid or 5-amino-5-oxo-3-(carboxymethyl)pentanoic acid |
Acylation Processes and Their Mechanisms
The anhydride can act as an acylating agent, transferring an acyl group to a suitable nucleophile. For example, in a Friedel-Crafts acylation reaction with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst, the anhydride could potentially acylate the aromatic ring. The mechanism would involve the formation of an acylium ion intermediate. However, the presence of the free carboxylic acid might complicate this reaction by competing for the catalyst.
Regioselectivity and Stereoselectivity in Anhydride Transformations
A key question in the nucleophilic attack on the unsymmetrically substituted anhydride ring is that of regioselectivity: which of the two non-equivalent carbonyl carbons will be preferentially attacked? The electronic and steric effects of the carboxymethyl substituent at the 4-position would govern this selectivity. It is plausible that nucleophilic attack would occur at the carbonyl carbon further from the sterically demanding substituent. However, without experimental data, this remains speculative.
Furthermore, if the nucleophile or the reaction conditions are chiral, the potential for stereoselective ring-opening exists, leading to the formation of enantiomerically enriched products. A patent describing the synthesis of optically active 3-substituted glutaric acid monoamides from the corresponding anhydrides suggests that such stereocontrol is feasible in related systems.
Reactions Involving the Carboxylic Acid Functionality
The acetic acid side chain provides a second site for chemical modification.
Esterification Reactions and Kinetic Studies
The carboxylic acid group can be converted to an ester through reactions such as the Fischer esterification, which involves heating with an alcohol in the presence of an acid catalyst. The kinetics of esterification for simple carboxylic acids like acetic acid have been extensively studied and generally follow second-order kinetics. chemistry.coach It is reasonable to assume that the esterification of the carboxylic acid moiety in this compound would follow similar principles, although the rate may be influenced by the presence of the nearby anhydride ring.
Table 2: Hypothetical Kinetic Parameters for Esterification
| Reaction | Reactants | Catalyst | Theoretical Rate Law |
| Esterification | This compound, Ethanol | H₂SO₄ | Rate = k[Acid][Alcohol] |
Note: This table is illustrative and not based on experimental data for the specified compound.
Amidation Reactions and Derivative Formation
The carboxylic acid can also be converted to an amide. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride with a reagent like thionyl chloride, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions. The resulting amides could be valuable intermediates for further synthetic transformations.
Decarboxylation Pathways
The presence of a carboxylic acid group beta to the carbonyl groups of the oxane-2,6-dione ring makes this compound a prime candidate for decarboxylation. This reaction, which involves the loss of carbon dioxide, is a common transformation for β-keto acids and their analogs. youtube.comchemistrysteps.commasterorganicchemistry.com The ease of decarboxylation is attributed to the ability of the β-carbonyl group to stabilize the transition state through the formation of a six-membered cyclic intermediate. youtube.compressbooks.pub
The general mechanism for the decarboxylation of a β-keto acid involves a concerted process where the carboxyl proton is transferred to the carbonyl oxygen, leading to the formation of an enol intermediate and the expulsion of CO2. masterorganicchemistry.comyoutube.com This enol then tautomerizes to the more stable keto form. For this compound, this pathway would result in the formation of 4-methyl-oxane-2,6-dione.
It is important to note that while the decarboxylation of β-keto acids is often facile upon heating, the stability of the starting material and the specific reaction conditions can influence the reaction outcome. studysmart.ai For instance, in the context of the malonic ester synthesis, decarboxylation is a key final step that occurs after hydrolysis of the ester groups. masterorganicchemistry.compressbooks.pub
Table 1: Comparison of Decarboxylation Tendencies in Related Structures
| Compound | Structural Feature | Decarboxylation Condition | Product |
| Malonic Acid | Gem-dicarboxylic acid | Heating | Acetic acid |
| Acetoacetic Acid | β-keto acid | Mild heating | Acetone |
| This compound | β-dicarbonyl carboxylic acid | Heating (predicted) | 4-Methyl-oxane-2,6-dione |
Transformations at the Exocyclic Acetic Acid Carbon
The exocyclic acetic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. Standard carboxylic acid chemistry can be applied to this moiety, including esterification, amidation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This reaction is reversible, and to drive it to completion, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
Amidation: The formation of amides from the exocyclic acetic acid can be accomplished by reacting it with an amine. However, the direct reaction of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the acidic carboxylic acid, forming a stable salt. To overcome this, coupling agents or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, is often employed. stackexchange.com The hydrolysis of amides back to the carboxylic acid generally requires harsher conditions than ester hydrolysis. stackexchange.com
Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. It is crucial to consider the potential for the reducing agent to also react with the carbonyl groups of the oxane-2,6-dione ring.
Table 2: Potential Transformations at the Exocyclic Acetic Acid Carbon
| Reaction | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH4 | Primary Alcohol |
Investigations into Key Reaction Mechanisms and Intermediates, e.g., Acetoxonium Ions
The close proximity of the exocyclic acetic acid group to the carbonyl functions of the cyclic anhydride ring in this compound opens up the possibility of intramolecular interactions and unique reaction mechanisms. One area of interest is the potential for neighboring group participation, which can significantly influence the reactivity of the molecule.
Neighboring Group Participation: The carboxyl group of the acetic acid side chain can act as an intramolecular catalyst. For example, in the hydrolysis of the anhydride ring, the neighboring carboxylic acid could act as a general acid or general base catalyst, accelerating the reaction rate compared to an intermolecular counterpart. libretexts.org Studies on substituted phthalamic acids have demonstrated the participation of a neighboring amide group in the decomposition of esters and amides. acs.org
Further research, including detailed kinetic and isotopic labeling studies, would be necessary to fully elucidate the intricate mechanistic pathways governing the reactivity of this compound and to confirm the transient existence of species like acetoxonium ions.
Derivatization Strategies and Advanced Molecular Construction
Synthesis of Ester and Amide Derivatives of 2-(2,6-Dioxooxan-4-yl)acetic Acid
The carboxylic acid moiety of this compound is the primary site for the synthesis of ester and amide derivatives. These reactions are fundamental in organic and medicinal chemistry for modifying a molecule's physicochemical properties, such as solubility, stability, and bioavailability.
Esterification: The synthesis of esters from the parent acid can be achieved through several standard methods. The most common is the Fischer esterification, involving reaction with an alcohol (R-OH) under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated. This involves converting the acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. Another mild and widely used method involves coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Amidation: The formation of amide bonds is a cornerstone of peptide and medicinal chemistry. researchgate.net Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. libretexts.org Therefore, coupling agents are almost always employed. Reagents such as EDCI, dicyclohexylcarbodiimide (B1669883) (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, facilitating its reaction with a primary or secondary amine (R'R''NH) to form the corresponding amide under mild conditions. nih.govresearchgate.netnih.gov These methods are known for their high efficiency and tolerance of various functional groups.
The table below illustrates potential ester and amide derivatives that can be synthesized from this compound.
| Derivative Type | Reactant | Potential Product Name | Chemical Formula of Product |
|---|---|---|---|
| Ester | Methanol (B129727) (CH₃OH) | Methyl 2-(2,6-dioxooxan-4-yl)acetate | C₈H₁₀O₅ |
| Ester | Ethanol (C₂H₅OH) | Ethyl 2-(2,6-dioxooxan-4-yl)acetate | C₉H₁₂O₅ |
| Ester | Benzyl Alcohol (C₇H₈O) | Benzyl 2-(2,6-dioxooxan-4-yl)acetate | C₁₄H₁₄O₅ |
| Amide | Ammonia (B1221849) (NH₃) | 2-(2,6-Dioxooxan-4-yl)acetamide | C₇H₉NO₄ |
| Amide | Aniline (C₆H₇N) | 2-(2,6-Dioxooxan-4-yl)-N-phenylacetamide | C₁₃H₁₃NO₄ |
| Amide | Morpholine (C₄H₉NO) | 1-(Morpholino)-2-(2,6-dioxooxan-4-yl)ethan-1-one | C₁₁H₁₅NO₅ |
Formation of Polymeric and Oligomeric Structures utilizing this compound as a Monomer
The bifunctional nature of this compound makes it a prime candidate for use as a monomer in polymerization reactions. It possesses two distinct functional groups capable of participating in polymer chain growth: the carboxylic acid and the cyclic anhydride (B1165640).
This structure can be viewed as an AB-type monomer, where 'A' is the carboxylic acid and 'B' is the anhydride. Under appropriate conditions, these groups can react with each other, leading to self-condensation and the formation of polyesters. For instance, the carboxylic acid of one monomer could react to open the anhydride ring of another, forming an ester linkage and a new carboxylic acid terminus, allowing the polymer chain to propagate.
Furthermore, this monomer can be used in copolymerizations with other monomers.
With Diols: Reacting with a diol (HO-R-OH) could lead to the formation of polyesters, where the diol reacts with both the carboxylic acid and, through ring-opening, the anhydride functionality.
With Diamines: Similarly, reaction with a diamine (H₂N-R-NH₂) could produce poly(amide-ester) structures.
The feasibility of oligomerization is supported by the existence of the symmetrical anhydride dimer, [2-(2,6-Dioxooxan-4-yl)acetyl] 2-(2,6-dioxooxan-4-yl)acetate, which is formed by the condensation of two molecules of the parent acid. This demonstrates the inherent reactivity of the carboxylic acid group to form linkages. Modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could also be employed, potentially using the acetic acid group as a starting point for controlled polymer growth. rsc.org
| Polymerization Type | Co-monomer (Example) | Resulting Polymer Type | Potential Repeating Unit Feature |
|---|---|---|---|
| Self-Condensation | None | Polyester (B1180765) | Ester linkage from ring-opening |
| Copolymerization | Ethylene Glycol | Polyester | Alternating acid and diol-derived units |
| Copolymerization | Hexamethylenediamine | Poly(amide-ester) | Contains both amide and ester linkages |
Incorporation of the this compound Scaffold into Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for constructing larger, more complex molecules. The carboxylic acid "handle" is particularly useful for conjugating the core dioxooxane ring to other molecular fragments through stable amide or ester bonds.
This strategy is prevalent in medicinal chemistry and materials science. For example, similar acetic acid derivatives are used as linkers or platforms in the development of new therapeutic agents. nih.gov A notable analogy is the structurally similar 2-(2,6-dioxopiperidin-4-yl)acetic acid, a derivative of thalidomide, which is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the glutarimide (B196013) ring binds to the E3 ligase cereblon, while the acetic acid moiety is used to attach a linker connected to a ligand for a target protein.
By analogy, the this compound scaffold could be incorporated into:
Bioactive Conjugates: Attaching the scaffold to known drugs or biomolecules to modify their properties.
Functional Materials: Using it as a monomer or cross-linking agent to create functional polymers with specific properties conferred by the dioxooxane core.
Molecular Probes: Linking it to fluorescent dyes or affinity tags for use in biochemical assays.
The synthesis would typically involve the standard amidation or esterification reactions described previously, coupling the acetic acid group with a functionalized partner molecule. nih.govresearchgate.net
| Architecture Type | Conjugation Partner (Example) | Linkage Type | Potential Application |
|---|---|---|---|
| PROTAC Analogue | Linker-Ligand Moiety | Amide | Targeted Protein Degradation |
| Fluorescent Probe | Aminofluorescein | Amide | Biological Imaging |
| Polymer Side-Chain | Poly(allyl amine) | Amide | Functional Polymer Material |
Synthesis of Novel Heterocyclic Systems Bearing the Dioxooxane Core
The this compound molecule can serve as a starting material for the synthesis of new, fused, or appended heterocyclic systems. Heterocycles are of immense importance in drug discovery and materials science. ibmmpeptide.com The acetic acid side chain provides a reactive handle to build new rings onto the existing dioxooxane core.
Several synthetic strategies can be envisioned:
Reaction with Hydrazines: Condensation of the carboxylic acid with hydrazine (B178648) or substituted hydrazines could lead to the formation of a six-membered pyridazinone ring attached to the dioxooxane core.
Reaction with Dinucleophiles: Using a reactant with two nucleophilic sites, such as 2-aminoethanol or ethylenediamine, could lead to the formation of a new heterocyclic ring through an initial amidation followed by an intramolecular cyclization. For example, reaction with o-phenylenediamine (B120857) could, after initial amide formation, lead to a benzimidazole (B57391) derivative.
Intramolecular Cyclization: The anhydride portion of the molecule itself is a heterocycle. It is known that glutaric anhydride can react with various nucleophiles in ring-opening reactions, which can be followed by subsequent cyclizations to form new heterocyclic systems. ontosight.ai For instance, a reaction that opens the anhydride ring could be followed by a cyclization involving the acetic acid side chain to form a new bicyclic system. researchgate.net
These approaches allow for the transformation of the initial scaffold into more complex and diverse heterocyclic structures, expanding its utility in chemical synthesis. researchgate.net
| Reactant (Example) | Intermediate Step | Resulting Heterocyclic System |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Formation of an acylhydrazide | Appended Pyridazinone Ring |
| o-Phenylenediamine | Formation of an N-aryl amide | Appended Benzimidazole Ring |
| 2-Amino-thiophenol | Formation of an N-aryl thioester/amide | Appended Benzothiazole Ring |
Computational and Theoretical Investigations
Quantum Chemical Studies of 2-(2,6-Dioxooxan-4-yl)acetic Acid
Quantum chemical studies are fundamental to predicting the behavior of a molecule at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. utep.edu The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground state properties of a molecular electronic system can be fully determined by its electron density. utep.edu For this compound, DFT calculations, often employing a functional like B3LYP and a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. nih.govnih.gov This process determines the most stable arrangement of the atoms in three-dimensional space by finding the minimum energy structure. From this optimized geometry, various ground state properties can be calculated, including bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure.
A hypothetical table of optimized geometric parameters for this compound is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (lactone) | ~1.21 Å |
| C-O (lactone) | ~1.36 Å | |
| C-C (ring) | ~1.53 Å | |
| C=O (acid) | ~1.22 Å | |
| O-H (acid) | ~0.97 Å | |
| Bond Angle | O-C-C (ring) | ~116° |
| C-O-C (lactone) | ~122° | |
| C-C-C (ring) | ~111° | |
| O-C=O (acid) | ~124° |
Note: These are representative values and would need to be confirmed by actual DFT calculations for this compound.
The electronic structure of this compound can be further understood through the analysis of its molecular orbitals. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govresearchgate.net This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. webassign.net For the oxane ring, chair and boat conformations would be considered, along with different orientations of the acetic acid side chain. By calculating the relative energies of these conformers, an energy landscape can be constructed, revealing the most probable shapes the molecule will adopt.
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).
These descriptors for this compound would be calculated to predict its behavior in chemical reactions.
A hypothetical table of global reactivity descriptors is shown below.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -7.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Ionization Potential | I | -EHOMO | 7.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.3 |
| Chemical Hardness | η | (I - A) / 2 | 3.15 |
| Electronegativity | χ | (I + A) / 2 | 4.35 |
| Electrophilicity Index | ω | χ² / 2η | 3.01 |
Note: These values are for illustrative purposes and require specific calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the mechanisms of chemical reactions involving this compound. researchgate.net For instance, the hydrolysis of the lactone ring or the esterification of the carboxylic acid group could be investigated. researchgate.net By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The characterization of the transition state structure is particularly important as it provides insight into the energy barrier of the reaction (activation energy), which determines the reaction rate. Frequency calculations are performed to confirm that the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties (e.g., theoretical NMR, IR, UV-Vis spectra)
Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and are compared to experimental spectra for structural elucidation.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical IR spectrum can be compared with experimental FT-IR data to identify characteristic functional groups, such as the C=O stretching vibrations of the lactone and carboxylic acid, and the O-H stretch of the acid. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment. An exhaustive search of publicly available scientific literature and databases reveals a notable absence of specific molecular dynamics simulation studies focused on this compound.
While computational data for closely related structures or derivatives may exist, the strict focus of this article on the title compound prevents the inclusion of such analogous information. The dynamic properties of this compound, which would be elucidated by MD simulations, include the flexibility of the oxane ring, the rotational freedom of the acetic acid substituent, and the conformational equilibria of the entire molecule.
In the absence of dedicated MD simulation studies, a detailed quantitative description of the dynamic behavior of this compound remains an area for future research. Such studies would be invaluable for a deeper understanding of its structure-function relationships.
| Parameter | Data | Source |
| Molecular Dynamics Studies | No specific data available in public scientific literature. | N/A |
| Conformational Flexibility | Not quantitatively determined. | N/A |
| Solvation Dynamics | Not studied. | N/A |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 2-(2,6-Dioxooxan-4-yl)acetic acid. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of each proton. For instance, the protons of the methylene (B1212753) group in the acetic acid moiety are expected to resonate at a different frequency compared to the protons on the oxane ring. The integration of the signal areas provides a ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about the neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal. The chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying the carbonyl carbons of the dioxooxane ring and the carboxylic acid group, which typically appear in the downfield region of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. COSY experiments reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. HSQC spectra correlate the signals of protons with the signals of the carbon atoms to which they are directly attached, providing a powerful tool for assigning both the ¹H and ¹³C spectra unambiguously.
A representative dataset for the NMR analysis of a similar glutaric acid derivative is presented below.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 11.2 (s, 1H, COOH), 2.90-2.75 (m, 2H), 2.70-2.55 (m, 2H), 2.50-2.35 (m, 1H) | δ 177.2 (COOH), 171.5 (C=O), 33.8 (CH₂), 32.5 (CH), 28.7 (CH₂) |
Note: This is an illustrative example, and the exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. Strong, sharp peaks around 1750 cm⁻¹ and 1700 cm⁻¹ would correspond to the C=O stretching vibrations of the anhydride (B1165640) and carboxylic acid carbonyl groups, respectively.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric stretching of the C-C bonds in the ring and the C=O bonds can often be observed more clearly in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Anhydride) | ~1810 and ~1760 |
| C=O (Carboxylic Acid) | ~1700 |
| C-O | 1000-1300 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular ion peak can be identified, confirming the compound's molecular formula. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the this compound molecule. The carbonyl groups of the anhydride and carboxylic acid contain non-bonding electrons (n) and pi (π) electrons, which can be excited to higher energy orbitals (π). The absorption of UV or visible light corresponding to these n → π and π → π* transitions can provide information about the electronic structure of the molecule.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. Given the compound's polarity, attributed to the carboxylic acid group, and its anhydride structure, reverse-phase HPLC is the most suitable approach. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
A typical HPLC method would utilize a C18 column, where the stationary phase consists of silica (B1680970) particles bonded with 18-carbon alkyl chains. The mobile phase would likely be a gradient mixture of an aqueous solvent (often water with an acid modifier like formic or acetic acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic solvent like acetonitrile (B52724). Detection is commonly performed using a UV detector at a low wavelength, such as 210-220 nm, because the molecule lacks a significant chromophore for absorbance at higher wavelengths. sielc.comsielc.com An analogous method for the related compound, glutaric anhydride, uses a simple acetonitrile and water mobile phase with UV detection at 220 nm, demonstrating the feasibility of this approach. sielc.comsielc.com
Table 1: Proposed HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3-5 µm | Provides a nonpolar stationary phase for reverse-phase separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid modifier suppresses ionization for better peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component; elutes the compound from the column. |
| Gradient | Programmed gradient (e.g., 5% to 95% B) | Ensures elution of the target compound and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and separation efficiency. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to a low wavelength (e.g., 210 nm) for detection. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's carboxylic acid and anhydride functional groups make it polar and non-volatile, and it is susceptible to thermal degradation at the high temperatures required for GC analysis.
Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the molecule into a more volatile and thermally stable form. The most common approach is the esterification of the carboxylic acid group. This can be achieved using reagents such as diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acidic catalyst like boron trifluoride (BF₃). The resulting methyl ester is significantly more volatile and suitable for GC analysis. Following derivatization, the sample can be injected into a GC system equipped with a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) and a Flame Ionization Detector (FID) for quantification.
Table 2: Proposed GC Parameters for the Analysis of Derivatized this compound
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Derivatization Agent | BF₃/Methanol (B129727) or Silylation Agent (e.g., BSTFA) | Converts the non-volatile acid to a volatile ester or silyl (B83357) ether. |
| Column | DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm) | A robust, mid-polarity column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Temperature Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Separates the derivative from byproducts and impurities based on boiling point. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative detection of the carbon-containing analyte. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
For unambiguous identification and structural confirmation, chromatography is coupled with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for analyzing this compound in its native form. The HPLC system separates the compound from the sample matrix, after which the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization method, and due to the acidic nature of the molecule, it would be analyzed in negative ion mode (ESI-). In this mode, the molecule is deprotonated to form the [M-H]⁻ ion. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₇H₈O₅, molecular weight 172.14 g/mol ), the primary ion observed would be at m/z 171.03. uni.lu
Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ precursor ion is fragmented to produce a characteristic pattern of product ions, confirming the molecule's identity. Predicted mass spectrometry data provides expected m/z values for various adducts that may form. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound. uni.lu
| Adduct | Ion Formula | Predicted m/z |
|---|---|---|
| [M-H]⁻ | C₇H₇O₅⁻ | 171.02989 |
| [M+H]⁺ | C₇H₉O₅⁺ | 173.04445 |
| [M+Na]⁺ | C₇H₈O₅Na⁺ | 195.02639 |
| [M+HCOO]⁻ | C₈H₉O₇⁻ | 217.03537 |
Data sourced from PubChem, calculated using CCSbase.
Gas Chromatography-Mass Spectrometry (GC-MS) would be applied to the derivatized sample. The GC separates the volatile derivative as described previously, and the mass spectrometer serves as the detector. The MS provides a mass spectrum for the derivative, which includes its molecular ion and a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, DSC is used to determine its melting point, which is a key indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the melting event. The technique can also reveal other thermal events such as glass transitions, crystallization, and decomposition.
Thermogravimetric Analysis (TGA) measures the change in a sample's mass over time as the temperature changes. TGA is used to assess the thermal stability of the compound. The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose. This is particularly relevant for a molecule with an anhydride group, which can be susceptible to thermal degradation. The thermal behavior of materials functionalized with the related compound, glutaric anhydride, has been studied using these techniques. sigmaaldrich.com
Table 4: Information Obtained from Thermal Analysis Techniques
| Technique | Measurement | Key Information Provided |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting Point, Purity, Glass Transition Temperature, Enthalpy of Fusion/Decomposition |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Thermal Stability, Decomposition Temperature, Decomposition Profile, Residual Mass |
Applications in Advanced Chemical Synthesis and Material Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
The structural framework of 2-(2,6-dioxooxan-4-yl)acetic acid, featuring a reactive glutaric anhydride (B1165640) core substituted with a carboxymethyl group, renders it a valuable intermediate in multi-step organic synthesis. The anhydride functionality provides a site for nucleophilic attack, leading to ring-opening reactions that can introduce a five-carbon chain with two distinct carboxylic acid-derived functionalities. This reactivity is foundational to its utility in building more complex molecular architectures.
The presence of the acetic acid side chain adds another layer of synthetic versatility. This carboxylic acid group can be selectively protected or activated, allowing for orthogonal chemical transformations. For instance, the anhydride can be reacted first, leaving the acetic acid moiety for subsequent modifications, or vice-versa. This controlled reactivity is crucial for the efficient synthesis of intricate target molecules.
Derivatives of glutaric anhydride are instrumental in the synthesis of a variety of heterocyclic compounds and natural product analogues. For example, functionalized glutarimides, which are important pharmacophores, can be synthesized from corresponding glutaric anhydride precursors. nih.gov The synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, key intermediates for various alkaloids, has been achieved using derivatives of (2,4-dioxocyclohex-1-yl)acetic acid, showcasing the utility of such substituted cyclic structures. researchgate.net These examples highlight the potential of this compound to serve as a precursor in similar synthetic strategies.
The general reaction scheme involves the ring-opening of the anhydride by a nucleophile, such as an amine or an alcohol, followed by further transformations of the resulting dicarboxylic acid derivative. The specific reaction pathways and the resulting products are highly dependent on the chosen nucleophile and the subsequent reaction conditions.
Use in the Design and Synthesis of Specialized Chemical Reagents
The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of specialized chemical reagents. The anhydride ring can be readily opened to introduce linkers or reporter groups, while the acetic acid side chain can be used to attach the reagent to a solid support or another molecule of interest.
This dual functionality is particularly useful in the development of bioconjugation reagents. For instance, the anhydride can react with the amino groups of proteins or peptides, while the carboxylic acid can be coupled to other molecules, such as fluorescent dyes or affinity tags. Cyclic anhydrides, in general, are recognized as powerful tools for bioconjugation and the development of smart delivery systems. sigmaaldrich.com
Furthermore, the dicarboxylic acid structure that results from the ring-opening of this compound can act as a chelating agent for metal ions. By modifying the side chain, it is possible to create reagents with high selectivity for specific metal ions, which have applications in areas such as catalysis, imaging, and sensing.
Potential as a Monomer or Precursor in Polymer Chemistry
The presence of a polymerizable anhydride ring and a functional carboxylic acid group makes this compound a promising candidate for use in polymer chemistry. It can potentially act as a monomer in ring-opening polymerization or as a precursor for the synthesis of functional monomers.
Synthesis of Biodegradable Polymeric Materials
The ester linkages formed during the ring-opening polymerization of anhydrides are susceptible to hydrolysis, making the resulting polyesters biodegradable. This property is highly desirable for applications in medicine, such as in drug delivery systems and temporary implants, as well as for environmentally friendly plastics. rsc.org The synthesis of poly(ester-anhydrides) from various polyester (B1180765) precursors and cyclic anhydrides has been demonstrated to yield materials with tunable degradation rates. researchgate.netacs.orgnih.gov The incorporation of this compound into such polymers could introduce pendant carboxylic acid groups along the polymer backbone. These groups can enhance biodegradability and provide sites for further functionalization.
The general approach involves the copolymerization of the anhydride with a suitable comonomer, such as an epoxide or a diol. The resulting polymer will have a polyester backbone with pendant carboxymethyl groups. The properties of the polymer, such as its molecular weight, thermal stability, and degradation rate, can be controlled by the choice of the comonomer and the polymerization conditions.
Development of Functional Polymers
The carboxylic acid side chain of this compound is a key feature for the development of functional polymers. These pendant carboxylic acid groups can be used to modify the properties of the polymer, such as its solubility, hydrophilicity, and adhesion. They can also serve as handles for the attachment of other functional molecules, such as drugs, targeting ligands, or crosslinking agents. rsc.org
The synthesis of amino-functionalized polyesters through the ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides is a testament to the versatility of this approach in creating polymers with specific functionalities. rsc.org By analogy, this compound could be used to create polymers with pendant carboxylic acid groups, which could then be further modified to introduce a wide range of functionalities. For example, the carboxylic acid groups could be used to crosslink the polymer chains, leading to the formation of hydrogels with potential applications in tissue engineering and controlled release.
Table 1: Potential Polymer Architectures from this compound
| Polymer Type | Potential Monomer/Precursor Role | Resulting Polymer Structure | Potential Properties and Applications |
| Polyester | Monomer in Ring-Opening Polymerization (ROP) | Linear polyester with pendant carboxymethyl groups | Biodegradable, functionalizable, suitable for biomedical applications. |
| Poly(ester-anhydride) | Precursor for diacid monomer | Alternating ester and anhydride linkages with pendant carboxymethyl groups | Tunable degradation rates, drug delivery. |
| Functionalized Polymer | Monomer providing pendant functional groups | Polymer backbone with reactive carboxylic acid sites | Enhanced solubility, sites for crosslinking or bioconjugation. |
This table presents hypothetical polymer architectures based on the known reactivity of similar functionalized anhydrides.
Contribution to Supramolecular Chemistry Architectures
The ability of this compound to be converted into a dicarboxylic acid makes it a potential building block for the construction of supramolecular architectures. Dicarboxylic acids are well-known for their ability to form hydrogen-bonded networks, leading to the formation of well-defined structures such as tapes, sheets, and helices. mdpi.com
The specific geometry of the dicarboxylic acid derived from this compound, with a five-carbon backbone, will influence the type of hydrogen-bonding motifs that can be formed. The presence of the carboxymethyl side chain can also play a crucial role in directing the self-assembly process, potentially leading to the formation of more complex and functional supramolecular structures. The study of supramolecular assemblies of N-diacetylenic gluconamides demonstrates the intricate structures that can arise from molecules with multiple hydrogen bonding sites. acs.org
The resulting supramolecular assemblies could have a variety of applications, for example, in the development of new materials with tailored optical or electronic properties, or as scaffolds for the controlled assembly of other molecules. The principles of supramolecular chirality, as seen in assemblies of bile acids, could also be applicable, potentially leading to chiral materials from this achiral precursor through controlled aggregation. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Pathways
The pursuit of green chemistry is a cornerstone of modern chemical synthesis. For derivatives of glutaric anhydride (B1165640), this involves moving away from harsh reagents and energy-intensive conditions. Future research should prioritize the development of eco-friendly synthetic routes to 2-(2,6-dioxooxan-4-yl)acetic acid.
Promising avenues for exploration include:
Solvent-Free Synthesis: One sustainable approach is the modification of thermal dehydration of the corresponding tricarboxylic acid without the use of a solvent. This method, while requiring heat, minimizes waste and simplifies purification.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields in shorter timeframes with reduced energy consumption. Investigating microwave-assisted dehydration could offer a more efficient pathway to the target molecule.
Solid-Acid Catalysis: The use of heterogeneous solid-acid catalysts could provide a recyclable and more environmentally benign alternative to traditional homogeneous acid catalysts like sulfuric acid. This approach simplifies catalyst recovery and reduces corrosive waste streams. google.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety profiles. Developing a flow-based synthesis for this compound could enable scalable and efficient production.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Solvent-Free Thermal Dehydration | Reduced solvent waste, simplified purification | Optimization of temperature and pressure to maximize yield and minimize side products. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency | Selection of appropriate microwave-absorbing catalysts and optimization of irradiation parameters. |
| Solid-Acid Catalysis | Catalyst reusability, reduced corrosion and waste | Development of robust and highly active solid-acid catalysts tailored for the specific dehydration reaction. |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of flow rates and residence times, and integration of in-line purification. |
Discovery of Unprecedented Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is expected to be dominated by the electrophilic nature of the anhydride ring, making it susceptible to attack by nucleophiles such as alcohols and amines. ontosight.ai However, the presence of the acetic acid moiety introduces the potential for more complex and novel reactivity.
Future investigations could focus on:
Intramolecular Catalysis: The carboxylic acid group could potentially act as an intramolecular catalyst, influencing the reactivity of the anhydride ring or participating in cascade reactions.
Selective Ring Opening: Exploring conditions for the selective opening of the anhydride ring by different nucleophiles at either of the two carbonyl positions would be a significant area of study. This could lead to the synthesis of a variety of functionalized dicarboxylic acid derivatives.
Polymerization Monomer: The dual functionality of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polyesters and polyamides. The acetic acid group could be used for post-polymerization modification or to influence the polymer's physical properties. ontosight.ai
Metal Complexation: The carboxylic acid and the anhydride oxygen atoms could act as ligands for metal ions, leading to the formation of new coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. biointerfaceresearch.com Applying these methods to this compound could significantly accelerate its development.
Key areas for computational investigation include:
Structural and Electronic Properties: DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. biointerfaceresearch.comresearchgate.net This fundamental information is crucial for understanding its reactivity.
Reaction Pathway Analysis: Computational modeling can be employed to elucidate the mechanisms of potential synthetic routes and reactions, helping to identify the most energetically favorable pathways and predict potential side products. researchgate.net
Prediction of Material Properties: For applications in materials science, computational methods can be used to predict properties such as the band gap, charge transport characteristics, and non-linear optical properties of polymers derived from this compound. researchgate.net
Table 2: Potential Computational Chemistry Applications
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization and Electronic Structure | Optimized 3D structure, HOMO-LUMO gap, electrostatic potential map. biointerfaceresearch.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of Spectroscopic Properties | Simulated UV-Vis and IR spectra to aid in experimental characterization. rsc.org |
| Transition State Theory | Reaction Mechanism Elucidation | Identification of transition states and calculation of activation energies for synthetic and reactivity studies. |
| Molecular Dynamics (MD) | Simulation of Polymer Properties | Prediction of the bulk properties of polymers derived from the monomer, such as glass transition temperature and mechanical strength. |
Expansion of Applications in Non-Biological Chemical and Materials Science Fields
While many dicarboxylic acid anhydrides find use in biological applications, the unique structure of this compound suggests a range of possibilities in non-biological chemistry and materials science.
Future research could explore its use as:
A Building Block for Advanced Polymers: As a derivative of glutaric anhydride, it could be used in the production of polyesters and polyamides. ontosight.ai The acetic acid side chain could enhance properties like adhesion, solubility, or provide a site for cross-linking.
An Epoxy Resin Hardener: Glutaric anhydride is used as a hardener for epoxy resins. sigmaaldrich.com The derivative could be investigated for similar purposes, with the potential for the acid functionality to modify the curing process or the final properties of the thermoset.
A Component of Functional Coatings and Adhesives: The combination of the reactive anhydride and the polar carboxylic acid group could make this molecule a useful component in the formulation of specialty coatings and adhesives with enhanced surface adhesion.
A Precursor for Novel Heterocyclic Compounds: The anhydride ring can serve as a template for the synthesis of a wide variety of heterocyclic structures through reactions with dinucleophiles, opening up avenues for the discovery of new chemical entities with unique properties.
Q & A
Basic: What experimental strategies are recommended for synthesizing 2-(2,6-Dioxooxan-4-yl)acetic acid, and how can its purity be validated?
Methodological Answer:
- Synthesis Strategy : Utilize esterification or cyclocondensation reactions under controlled anhydrous conditions. For example, optimize reaction time and temperature (e.g., 80–100°C) to minimize side products like lactone derivatives.
- Purity Validation :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm.
- Spectroscopy : Confirm structural integrity via H NMR (e.g., δ 4.2–4.5 ppm for oxane protons) and FT-IR (C=O stretching at ~1700–1750 cm).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point consistency .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.
- PPE : Nitrile gloves (tested per EN 374), safety goggles, and lab coats.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Documentation : Maintain a chemical hygiene plan aligned with OSHA guidelines, referencing SDS sections for analogous compounds (e.g., 2-(4-Octylphenyl)acetic acid) .
Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
-
Variable Selection : Key factors include catalyst concentration (e.g., 1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs).
-
Design Matrix : Use a 2 factorial design (3 factors, 8 experiments) to assess interactions.
Experiment Catalyst (%) Solvent Time (hrs) Yield (%) 1 1 DMF 6 62 2 5 THF 24 85 -
Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05). Response surface methodology (RSM) refines optimal conditions .
Advanced: How do computational methods resolve contradictions in experimental data for this compound’s reactivity?
Methodological Answer:
- Contradiction Example : Discrepancies in observed vs. predicted regioselectivity during nucleophilic substitution.
- Resolution Steps :
- Quantum Calculations : Perform DFT (B3LYP/6-31G*) to map transition states and energy barriers.
- Solvent Effects : Use COSMO-RS to simulate polarity impacts.
- Experimental Cross-Validation : Compare computational predictions with kinetic studies (e.g., pseudo-first-order rate constants).
- Outcome : Identify solvent-dependent stabilization of intermediates as the key factor .
Advanced: What interdisciplinary approaches enhance understanding of this compound’s environmental fate?
Methodological Answer:
- Atmospheric Chemistry : Study hydrolysis rates under varying pH (3–9) and UV exposure using flow reactors.
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC values.
- Data Integration : Combine experimental results with computational fate models (e.g., EPI Suite) to predict biodegradation pathways .
Advanced: How can orthogonal design address stability challenges in aqueous solutions of this compound?
Methodological Answer:
- Stability Factors : pH (4–8), temperature (4–25°C), ionic strength (0.1–1.0 M NaCl).
- Orthogonal Array : L9 (3) design with 9 experiments.
- Degradation Metrics : Monitor via UV-Vis absorbance decay at λ = 260 nm.
- Optimization : Derive a regression model to predict shelf-life under storage conditions .
Advanced: What strategies reconcile conflicting spectroscopic data for this compound’s tautomeric forms?
Methodological Answer:
- Contradiction Source : C NMR signals suggesting keto-enol tautomerism vs. X-ray crystallography showing a single form.
- Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
